Mesembrine

Catalog No.
S535024
CAS No.
24880-43-1
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesembrine

CAS Number

24880-43-1

Product Name

Mesembrine

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1

InChI Key

DAHIQPJTGIHDGO-IRXDYDNUSA-N

SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

solubility

Soluble in DMSO

Synonyms

Mesembrine; Mesembranone; Mesembrin;

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

The exact mass of the compound Mesembrine is 289.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mesembrine: is a chiral alkaloid that features an aryloctahydroindole skeleton and is most commonly found in species of the succulent genus Sceletium . It’s used by various ethnic groups in South Africa to manage disorders of the central nervous system . Binding assays have revealed that mesembrine is a more potent inhibitor of the serotonin transporter (SERT) than fluoxetine (Prozac), which has prompted the commercialization of mesembrine-containing consumer products .

Mesembrine is a tricyclic alkaloid primarily found in the plant Sceletium tortuosum, commonly known as kanna. This compound is notable for its complex structure, which includes two bridgehead chiral carbons connecting a five-membered ring to a six-membered ring. It was first isolated in 1957 and has since gained attention for its potential therapeutic effects, particularly as an antidepressant. The levorotatory isomer, (−)-mesembrine, is the naturally occurring form and is recognized for its pharmacological properties, including acting as a selective serotonin reuptake inhibitor with a binding affinity (K_i) of 1.4 nM .

Mesembrine's potential therapeutic effects are attributed to its interaction with the neurotransmitter serotonin. Studies suggest it acts as a serotonin reuptake inhibitor (SRI) with a high binding affinity (Ki = 1.4 nM) []. This means it inhibits the reabsorption of serotonin by neurons, potentially leading to increased serotonin levels in the synaptic cleft and elevating mood. Additionally, mesembrine may exhibit weak phosphodiesterase 4 (PDE4) inhibition, potentially contributing to its mood-modulating effects [].

More research is needed to fully elucidate the mechanism of action of mesembrine, particularly its in vivo effects.

Limited Data:

There is currently limited scientific data on the safety profile of mesembrine. Given its psychoactive properties, potential side effects and interactions with other medications cannot be ruled out.

Traditional Use:

Traditionally, Kanna use has been reported to cause mild side effects like nausea, dizziness, and headaches []. However, the specific contribution of mesembrine to these effects is unclear.

That are critical for its synthesis and functional activity. Key reactions include:

  • Cycloaddition Reactions: The construction of the six-membered ketone ring in mesembrine often involves Diels-Alder reactions or Rh(I)-catalyzed [5 + 1] cycloadditions, which facilitate the formation of complex bicyclic structures .
  • Coupling Reactions: Buchwald’s palladium-catalyzed coupling reactions are employed to synthesize mesembrine from simpler precursors, allowing for both racemic and asymmetric synthesis approaches .
  • Aza-Michael Additions: This reaction type is used to convert intermediate compounds into mesembrine during synthetic routes, showcasing the versatility of mesembrine's synthetic pathways .

Mesembrine exhibits significant biological activities that contribute to its potential therapeutic applications:

  • Serotonin Reuptake Inhibition: Mesembrine acts as a serotonin reuptake inhibitor, which may enhance mood and alleviate depressive symptoms. Its effectiveness as an antidepressant has been supported by various studies indicating its role in monoamine release .
  • Phosphodiesterase Inhibition: It also shows weak inhibitory effects on phosphodiesterase 4, an enzyme involved in cellular signaling pathways related to mood regulation .
  • Analgesic Properties: Research involving Sceletium tortuosum extracts suggests that mesembrine may possess analgesic effects alongside its antidepressant properties .

The synthesis of mesembrine has been explored through various methods, reflecting its complex structure:

  • Total Synthesis: Numerous total syntheses have been reported since its isolation. The first total synthesis was achieved by Shamma et al. in 1965, involving a lengthy 21-step process . More recent approaches have streamlined this process significantly.
  • Concise Synthesis: A notable concise total synthesis was reported by Lu-Ning Wang et al., which accomplished the synthesis in just four steps from known compounds, utilizing key reactions like cycloaddition and palladium-catalyzed coupling .
  • Asymmetric Synthesis: Asymmetric methods have also been developed to produce enantiomerically pure (−)-mesembrine, enhancing its potential pharmaceutical applications .

Mesembrine's applications extend beyond its traditional use in herbal medicine:

  • Pharmaceutical Development: Given its antidepressant properties, mesembrine is being investigated as a candidate for developing new antidepressant medications.
  • Traditional Medicine: In traditional African medicine, Sceletium tortuosum has been used for centuries to treat anxiety and depression, with mesembrine being a key active component .
  • Nutraceuticals: Products containing mesembrine are marketed as dietary supplements aimed at improving mood and cognitive function.

Mesembrine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:

Compound NameStructure TypeKey ActivityUnique Features
MesembrenoneTricyclicAntidepressantPrecursor to mesembrine
Sceletium AlkaloidsVariousSerotonin reuptake inhibitionContains multiple active compounds
BerberineIsoquinolineAntimicrobial, anti-inflammatoryAlso acts on different neurotransmitter systems
Rhodiola Rosea ExtractVariousAdaptogenBroader range of adaptogenic effects

Mesembrine is unique due to its specific mechanism of action as a serotonin reuptake inhibitor combined with phosphodiesterase inhibition, setting it apart from other similar compounds that may target different pathways or have varying degrees of activity against neurotransmitter systems.

Mesembrine, a psychoactive alkaloid, was first isolated in 1898 from Sceletium tortuosum (syn. Mesembryanthemum tortuosum), a succulent plant endemic to South Africa. Early structural studies by Zwicky (1914) incorrectly identified mesembrine and mesembrenine as distinct compounds, but subsequent revisions in the 1950s clarified their shared aryloctahydroindole skeleton. The absolute configuration of natural (-)-mesembrine (3aS,7aS) was confirmed through synthetic efforts in the 1960s, resolving decades of debate about its stereochemical properties.

Table 1: Key Milestones in Mesembrine Research

YearDiscoveryReference
1898First isolation from S. tortuosumMeiring
1914Preliminary alkaloid identificationZwicky
1957Correct structural elucidationPopelak et al.
1969First total synthesisJeffs et al.

Ethnobotanical Significance in Southern African Traditional Medicine

Indigenous Khoekhoen communities utilized fermented S. tortuosum preparations ("kougoed") for >300 years as:

  • Mood-enhancing entheogens in spiritual rituals
  • Social lubricants during communal gatherings
  • Analgesics for minor injuries

Early European accounts, including 18th-century explorer Peter Kolben's writings, described its effects as "the greatest cheerer of the spirits". Traditional preparation methods involved fermentation to convert mesembrine to mesembrenone, enhancing psychoactive properties.

Chemotaxonomic Distribution Across Sceletium and Related Genera

Mesembrine occurs predominantly in Sceletium species, with quantifiable levels detected in:

Table 2: Mesembrine Distribution in Aizoaceae

GenusSpeciesMesembrine Content (% Dry Weight)
SceletiumS. tortuosum0.3–0.86
S. expansum0.12–0.45
ApteniaA. cordifoliaTrace amounts
DelospermaD. echinatum0.08

Gas chromatography-mass spectrometry (GC-MS) analyses reveal mesembrine serves as a chemotaxonomic marker distinguishing Sceletium from other Mesembryanthemaceae genera.

Chemical Structure and Biosynthetic Pathways

Molecular Architecture and Stereochemical Features

The mesembrine molecule (C17H23NO3) contains:

  • A tricyclic core: fused cyclohexanone, piperidine, and benzene rings
  • Two contiguous stereocenters at C3a and C7a (3aS,7aS configuration)
  • 3,4-Dimethoxyphenyl substituent at C3a

Figure 1: 3D molecular model highlighting the congested quaternary carbon at C7a, a synthetic challenge addressed in >40 total syntheses since 1969.

Biosynthetic Origins in Sceletium Species

Proposed biosynthesis involves:

  • Precursor incorporation: Phenylalanine → cinnamic acid derivatives
  • Mannich cyclization: Forms the piperidine ring
  • Oxidative modifications: Introduction of ketone and methoxy groups

Recent metabolomic studies using UPLC-QTOF-MS identified sceletorine B as a putative biosynthetic intermediate between tyrosine-derived alkaloids and mesembrine.

Analytical Characterization Techniques

Chromatographic Separation Methods

Table 3: HPLC Conditions for Mesembrine Quantitation

ParameterSpecification
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile Phase0.1% NH4OH:ACN (72:28)
Flow Rate1.0 mL/min
DetectionUV 228 nm
Retention Time5.10 min

Validated methods show linearity (R2 >0.99) across 400–60,000 ng/mL with LOD 100 ng/mL.

Spectroscopic Identification Strategies

  • MS/MS Fragmentation: m/z 290 → 205 (C13H17O2+) via retro-Diels-Alder cleavage
  • 1H NMR: Characteristic signals at δ 2.85 (H3a), 3.72 (OCH3), 6.85 (aromatic H)
  • IR Spectroscopy: Strong absorption at 1685 cm-1 (C=O stretch)

Pharmacological Mechanisms of Action

Serotonergic System Interactions

Mesembrine demonstrates:

  • SERT inhibition: Ki = 1.4 nM (vs. fluoxetine Ki = 15 nM)
  • VMAT-2 upregulation: Enhances monoamine release
  • 5-HT1A partial agonism: EC50 = 3.2 μM (in vitro)

Equation 1: Serotonin reuptake inhibition kinetics
$$
\text{Inhibition \%} = \frac{[I]}{[I] + K_i} \times 100
$$
where [I] = mesembrine concentration.

Secondary Molecular Targets

  • PDE4 inhibition: IC50 = 7.8 μM (synergizes with SERT activity)
  • AChE inhibition: IC50 = 32 μM (minor contribution to cognitive effects)
  • CB1 antagonism: Ki = 5.6 μM (potential anxiolytic role)

Synthetic Approaches and Structural Analogues

Total Synthesis Methodologies

Key strategies for constructing the mesembrine scaffold:

Table 4: Representative Synthetic Routes

YearMethodKey StepYield (%)
1969Shamma-RodriguezIntramolecular Mannich11
1981Jeffs et al.Diels-Alder cyclization23
2019Asymmetric catalysisOrganocatalytic Michael add.68

The 2019 enantioselective synthesis achieved 98% ee using a cinchona alkaloid catalyst.

Structure-Activity Relationship Insights

Modifications altering bioactivity:

  • N-demethylation: 10× reduced SERT affinity
  • C7a methylation: Enhanced PDE4 inhibition (IC50 ↓ 40%)
  • O-demethoxylation: Complete loss of 5-HT activity

Agricultural Biotechnology and Alkaloid Production

Hydroponic Cultivation Optimization

Controlled environment studies demonstrate:

Table 5: Mesembrine Yield Under Hydroponic Conditions

MediumFertigation IntervalShoot Mesembrine (mg/g)
50% silica:vermiculiteWeekly4.19
Pure silica sandBiweekly3.02
50% silica:perliteMonthly0.59

Optimal production occurs in vermiculite blends with weekly nutrient delivery.

Tissue-Specific Alkaloid Accumulation

  • Shoots: 86.5% total mesembrine (vs. 16.5% in roots)
  • Roots: Higher Δ7-mesembrenone (52.4%) and mesembrenone (38.7%)

LC-MS imaging reveals mesembrine localization in epidermal bladder cells of aerial tissues.

Mesembrine demonstrates potent serotonin transporter inhibitory activity with a binding affinity (Ki) of 1.4 nanomolar, positioning it among the most potent naturally occurring selective serotonin reuptake inhibitors [1] [2]. This binding affinity is comparable to, and in some cases superior to, established synthetic selective serotonin reuptake inhibitors. Comparative analysis reveals that mesembrine exhibits binding affinity values that are competitive with fluoxetine (Ki = 0.81 nanomolar), sertraline (Ki = 1.16 nanomolar), citalopram (Ki = 1.16 nanomolar), and escitalopram (Ki = 1.1 nanomolar), though slightly less potent than paroxetine (Ki = 0.13 nanomolar) [3] [4].

The mechanism of mesembrine serotonin reuptake inhibition involves selective binding to the serotonin transporter protein, effectively blocking the reuptake of serotonin from the synaptic cleft back into presynaptic neurons [5] [6]. This action results in increased extracellular serotonin concentrations and enhanced serotonergic neurotransmission. Unlike synthetic selective serotonin reuptake inhibitors that may exhibit varying degrees of selectivity, mesembrine demonstrates high selectivity for the serotonin transporter with minimal activity at norepinephrine and dopamine transporters at therapeutic concentrations [7] [1].

Research utilizing standardized Sceletium tortuosum extracts has confirmed that mesembrine functions as the primary contributor to serotonin reuptake inhibition within the plant matrix [8] [9]. Studies employing both human astrocytes and mouse hippocampal neurons demonstrate that high-mesembrine extracts down-regulate serotonin transporter expression similarly to the synthetic selective serotonin reuptake inhibitor citalopram [8] [9]. This down-regulation represents a secondary adaptive response to sustained serotonin transporter blockade, indicating that mesembrine engages the same fundamental neurochemical pathways as established synthetic antidepressants.

The temporal dynamics of mesembrine serotonin reuptake inhibition differ from synthetic selective serotonin reuptake inhibitors in several important aspects. While synthetic selective serotonin reuptake inhibitors typically require several weeks to achieve optimal therapeutic effects, mesembrine appears to modulate cyclic adenosine monophosphate signaling more rapidly than conventional selective serotonin reuptake inhibitors [7]. This accelerated effect on cyclic adenosine monophosphate up-regulation may contribute to potentially faster onset of therapeutic benefits compared to synthetic alternatives.

Binding assays utilizing radiolabeled ligands have revealed that mesembrine demonstrates superior inhibitory potency compared to fluoxetine at the serotonin transporter [10]. This finding has significant implications for therapeutic applications, as it suggests that mesembrine may achieve equivalent serotonergic effects at potentially lower concentrations than some established synthetic selective serotonin reuptake inhibitors. The enhanced binding affinity translates to more efficient serotonin transporter occupancy, potentially reducing the dosage requirements for therapeutic efficacy.

Phosphodiesterase 4 Inhibition: Secondary Mechanism of Action

Mesembrine exhibits phosphodiesterase 4 inhibitory activity with an inhibitory concentration (IC50) of 29 micromolar, representing a secondary but pharmacologically significant mechanism of action [7] [11]. This phosphodiesterase 4 inhibition occurs at concentrations higher than those required for serotonin transporter inhibition, indicating that serotonin reuptake inhibition represents the primary mechanism while phosphodiesterase 4 inhibition provides complementary therapeutic effects [12] [13].

The phosphodiesterase 4 enzyme family regulates intracellular cyclic adenosine monophosphate levels by catalyzing its hydrolysis to inactive adenosine monophosphate [14] [15]. Inhibition of phosphodiesterase 4 by mesembrine results in elevated cyclic adenosine monophosphate concentrations within neurons, leading to enhanced cyclic adenosine monophosphate-dependent protein kinase activity and subsequent phosphorylation of cyclic adenosine monophosphate response element-binding protein [16] [17]. This cascade ultimately promotes transcription of neurotrophic factors, including brain-derived neurotrophic factor, which supports neuroplasticity and neuroprotection [17] [18].

Research demonstrates that phosphodiesterase 4 inhibitors produce antidepressant-like effects through mechanisms distinct from but complementary to serotonin reuptake inhibition [16] [19]. The phosphodiesterase 4 inhibitory action of mesembrine contributes to sustained elevation of cyclic adenosine monophosphate signaling, which may explain the compound enhanced therapeutic profile compared to selective serotonin reuptake inhibitors that lack this secondary mechanism [7] [13]. This dual-action approach potentially provides synergistic benefits by simultaneously enhancing serotonergic neurotransmission and promoting cyclic adenosine monophosphate-mediated neuroplasticity.

The phosphodiesterase 4 family consists of multiple subtypes, with phosphodiesterase 4B being particularly relevant to the therapeutic effects of mesembrine [13] [20]. Studies indicate that mesembrine demonstrates preferential activity against phosphodiesterase 4B compared to other phosphodiesterase isoforms, suggesting selective modulation of specific cyclic adenosine monophosphate signaling pathways [13]. This selectivity may contribute to the favorable side effect profile of mesembrine compared to non-selective phosphodiesterase inhibitors.

The temporal relationship between serotonin reuptake inhibition and phosphodiesterase 4 inhibition by mesembrine creates a unique pharmacological profile. While serotonin transporter inhibition occurs at lower concentrations and provides immediate enhancement of serotonergic neurotransmission, phosphodiesterase 4 inhibition at higher concentrations contributes to longer-term adaptive changes in neuronal function [7] [16]. This dual temporal response may account for both acute mood-enhancing effects and sustained therapeutic benefits observed with mesembrine administration.

Synergistic Effects with Other Sceletium Alkaloids

The therapeutic effects of mesembrine are significantly enhanced through synergistic interactions with other alkaloids present in Sceletium tortuosum extracts, particularly mesembrenone, mesembrenol, and mesembranol [21] [22]. These alkaloids demonstrate complementary pharmacological profiles that collectively contribute to the overall therapeutic efficacy of Sceletium-based preparations [23] [24].

Mesembrenone, the second most abundant alkaloid in Sceletium tortuosum, exhibits a distinct pharmacological profile characterized by potent phosphodiesterase 4 inhibition (IC50 = 0.47 micromolar) and moderate serotonin transporter inhibition (Ki = 27 nanomolar) [2] [22]. This inverse potency relationship compared to mesembrine creates a complementary mechanism where mesembrenone provides enhanced phosphodiesterase 4 inhibition while mesembrine contributes primary serotonin transporter inhibition [13] . The combination of these two alkaloids achieves more comprehensive modulation of both serotonergic and cyclic adenosine monophosphate signaling pathways than either compound alone.

Research utilizing zebrafish anxiety models demonstrates that while mesembrine alone produces significant anxiolytic effects, the complete alkaloid profile of Sceletium extracts produces superior therapeutic outcomes [21] [26]. Studies indicate that mesembrine contributes significantly to anxiolytic effects, but antidepressant activity requires synergistic interactions among multiple plant constituents [21]. This finding suggests that the therapeutic efficacy of Sceletium preparations depends on the preservation of the natural alkaloid matrix rather than isolation of individual compounds.

Mesembrenol and mesembranol contribute additional pharmacological diversity to the Sceletium alkaloid profile [27] [23]. Mesembrenol demonstrates serotonin transporter inhibition with a Ki of 62 nanomolar and phosphodiesterase 4 inhibition with an IC50 of 16 micromolar, providing intermediate activity between mesembrine and mesembrenone [2] [28]. These alkaloids may also contribute to enhanced bioavailability and tissue permeation, as demonstrated by studies showing that mesembranol exhibits intestinal permeability similar to caffeine [27].

The fermentation process traditionally used in Sceletium preparation significantly alters the alkaloid profile, converting mesembrine to mesembrenone and modifying the overall pharmacological activity [7] [29]. This transformation creates a dynamic alkaloid composition that may optimize the balance between serotonin reuptake inhibition and phosphodiesterase 4 inhibition depending on processing methods [24]. The traditional fermentation process appears to enhance the phosphodiesterase 4 inhibitory component of the alkaloid profile while maintaining serotonin transporter inhibitory activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86E2ZU4ETY
423182RCI5

Other CAS

24880-43-1

Wikipedia

Mesembrine

Dates

Last modified: 08-15-2023
1: Krstenansky JL. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. J Ethnopharmacol. 2017 Jan 4;195:10-19. doi: 10.1016/j.jep.2016.12.004. Epub 2016 Dec 7. Review. PubMed PMID: 27939420.
2: Nemoto H. Synthetic organic chemistry based on small ring compounds. Chem Pharm Bull (Tokyo). 2007 Jul;55(7):961-74. Review. PubMed PMID: 17603183.
3: Mori M. Development of a novel synthetic method for ring construction using organometallic complexes and its application to the total syntheses of natural products. Chem Pharm Bull (Tokyo). 2005 May;53(5):457-70. Review. PubMed PMID: 15863913.
4: Mori M. [Development of new synthetic method using organometallic complexes and an application toward natural product synthesis]. Yakugaku Zasshi. 2005 Jan;125(1):51-72. Review. Japanese. PubMed PMID: 15635281.
5: Smith MT, Crouch NR, Gericke N, Hirst M. Psychoactive constituents of the genus Sceletium N.E.Br. and other Mesembryanthemaceae: a review. J Ethnopharmacol. 1996 Mar;50(3):119-30. Review. PubMed PMID: 8691846.

Explore Compound Types